Product packaging for Betanidin quinone(Cat. No.:)

Betanidin quinone

Cat. No.: B1264503
M. Wt: 384.3 g/mol
InChI Key: WAVPHGICHZOYMQ-WODDMCJRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Betanidin quinone (Chemical Formula: C18H12N2O8, Molecular Weight: 384.3 Da) is a quinonoid derivative of betanidin, the core aglycone of red-violet betacyanin pigments . This compound is recognized as a key intermediate in the oxidation pathways of betanidin, a potent natural antioxidant . Research into this compound provides critical insight into the antioxidative mechanisms of betalains. Studies suggest that during oxidation, betanidin can follow reaction routes through different quinonoid intermediates, including a dopachrome derivative and a quinone methide, which subsequently lead to decarboxylative dehydrogenation and the formation of various dehydrogenated derivatives . Investigating these pathways is essential for understanding the free radical-scavenging activity and the degradation behavior of betalain pigments . The study of this compound and related betalains is relevant for multiple research fields, including the development of natural colorants for food and cosmetics, exploration of bioactive compounds with potential health benefits, and the advancement of colorimetric sensors and biosensors . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O8-2 B1264503 Betanidin quinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N2O8-2

Molecular Weight

384.3 g/mol

IUPAC Name

(2S)-1-[(E)-2-[(2S)-6-carboxy-2-carboxylato-2,3-dihydropyridin-4-yl]ethenyl]-5,6-dioxo-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C18H14N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/p-2/b2-1+/t11-,13-/m0/s1

InChI Key

WAVPHGICHZOYMQ-WODDMCJRSA-L

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-]

Canonical SMILES

C1C(N=C(C=C1C=CN2C(CC3=CC(=O)C(=O)C=C32)C(=O)[O-])C(=O)O)C(=O)[O-]

Origin of Product

United States

Advanced Perspectives on Betanidin Quinone in Betalain Metabolism and Chemical Biology

Significance of Betanidin (B1384155) Quinone as a Reactive Intermediate in Betalain Transformations

Betanidin quinone is an indoledione that is formed by the formal oxidation of the dihydroxyindole part of betanidin. nih.gov Its high reactivity makes it a crucial, albeit short-lived, intermediate in various betalain transformations. nih.gov The formation of this compound is a key step in the enzymatic oxidation of betanidin, a reaction catalyzed by enzymes such as tyrosinase and peroxidase. researchgate.netnih.gov

The significance of this compound lies in its ability to undergo further reactions, leading to a cascade of different molecules. For instance, the addition of ascorbic acid can reverse the formation of betanidin-quinone, regenerating the original betanidin pigment. nih.gov This reversibility highlights the delicate balance and the redox chemistry involved in betalain metabolism.

Studies have shown that during the enzymatic oxidation of betanidin, this compound can be the sole product. researchgate.net However, the complexity of the reaction environment, including pH, can influence the subsequent transformation pathways. researchgate.netacs.org The reactivity of this compound is also underscored by its ability to form adducts with sulfhydryl-containing compounds, which has been utilized as a method to "trap" and detect this unstable intermediate. nih.govacs.org This reactivity suggests potential interactions with biological thiols, which could have implications for the biological activities of betalains (B12646263).

Intermediary Role within Complex Betacyanin Oxidation Pathways

The oxidation of betacyanins is a complex process involving multiple steps and intermediates, with this compound playing a central role. Betanidin, the fundamental aglycone of most betacyanins, possesses a 5,6-dihydroxyl moiety that contributes to its high antioxidant activity and makes it susceptible to oxidation. researchgate.netacs.orgacs.org

Upon oxidation, betanidin can be converted into different quinonoid intermediates, including betanidin o-quinone, a quinone methide, and a dopachrome (B613829) derivative. researchgate.netnih.gov The formation of these intermediates is often pH-dependent. researchgate.netacs.org For example, within a pH range of 4-8, the main oxidation products of betanidin are a betanidin quinonoid (likely betanidin o-quinone) and 2-decarboxy-2,3-dehydrobetanidin. researchgate.netacs.org At a lower pH of 3, the reaction favors the formation of dehydrogenated and decarboxylated derivatives through two distinct routes involving a dopachrome derivative and a quinone methide. researchgate.netacs.orgacs.org

These pathways ultimately lead to the decarboxylative dehydrogenation of betanidin and subsequent rearrangements of the molecular structure, resulting in the formation of more stable oxidized products. researchgate.netacs.org The oxidation of betanin, the 5-O-glucosylated form of betanidin, also proceeds through a quinone methide intermediate, which can then rearrange to form other derivatives. researchgate.netnih.gov The intricate nature of these oxidation pathways, with this compound and its tautomeric forms as key crossroads, underscores the complexity of betacyanin chemistry and its relevance in processes like food processing and biological systems. nih.govmdpi.com

Mechanistic Elucidation of Betanidin Quinone Formation

Enzymatic Catalysis of Betanidin (B1384155) Oxidation Leading to Quinonoids

Enzymes, particularly oxidoreductases, play a significant role in the oxidation of betanidin. Tyrosinase and horseradish peroxidase are two key enzymes that have been studied for their ability to catalyze this reaction.

Tyrosinase (EC 1.14.18.1), a copper-containing enzyme, is known for its role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. nih.gov It also plays a crucial role in the biosynthesis of betalains (B12646263) by catalyzing the oxidation of betanidin. nih.govacs.org The oxidation of betanidin by tyrosinase results in the formation of betanidin quinone. nih.govacs.orgsmolecule.com This reaction can be reversed by the addition of ascorbic acid, which reduces the this compound back to the original betanidin pigment. nih.govacs.org

Kinetic studies of the tyrosinase-mediated oxidation of betanidin have revealed a Michaelis-Menten constant (Km) of 0.66 mM, indicating the affinity of the enzyme for its substrate. nih.govacs.org The reaction involves the oxidation of the dihydroxyl moiety of betanidin to an o-quinone. nih.gov

Horseradish peroxidase (HRP) (EC 1.11.1.7) is another enzyme capable of oxidizing betanidin. acs.org A proposed mechanism for betanidin oxidation by HRP involves the formation of a betanidin radical. acs.org This radical can then undergo dismutation to yield both this compound and the original betanidin molecule. acs.org The apparent Michaelis-Menten constant (KM) for the oxidation of betanidin by a peroxidase from Beta vulgaris L. roots was determined to be 0.46 mM. acs.org

In enzymatic oxidation reactions of betanidin, particularly those mediated by tyrosinase and peroxidase, the primary product formed is this compound. nih.govacs.org This has been identified through techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry. nih.govacs.orgacs.org At a pH range of 4 to 8, one of the main oxidation products observed is a betanidin quinonoid, which is believed to be betanidin o-quinone. nih.govacs.org The formation of betanidin o-quinone is a result of the oxidation of the 5,6-dihydroxyindole (B162784) core of the betanidin molecule. nih.govresearchgate.net

Research suggests that the enzymatic oxidation of betanidin can proceed through different pathways depending on the pH. At a pH of 3, the formation of dehydrogenated and decarboxylated derivatives points to the involvement of different quinonoid intermediates, including a quinone methide. nih.govacs.org This quinone methide intermediate is thought to be one of two possible routes for the generation of products like 2-decarboxy-2,3-dehydrobetanidin and 2,17-bidecarboxy-2,3-dehydrobetanidin. nih.govacs.org

Alongside the quinone methide pathway, a parallel reaction route involving a dopachrome-like intermediate has been proposed for the enzymatic oxidation of betanidin at acidic pH (pH 3). nih.govacs.org This pathway also leads to the formation of decarboxylated and dehydrogenated betanidin derivatives. nih.govacs.org The generation of these intermediates highlights the complexity of betanidin oxidation, which can yield various products depending on the reaction conditions. nih.gov

Formation of Quinone Methide Intermediates

Non-Enzymatic Oxidation Pathways Yielding this compound

Betanidin can also undergo oxidation in the absence of enzymes. The stability of betanidin is influenced by factors such as pH and ionic strength. nih.govacs.org Studies have shown that pH values above 6.0 can reduce the stability of the pigment, leading to its degradation. nih.govacs.org This non-enzymatic degradation can also result in the formation of quinonoid structures, although the specific mechanisms and products may differ from enzymatic pathways. The inherent antioxidant activity of betanidin is attributed to its 5,6-dihydroxyl moiety, which is also the site of oxidation. nih.govresearchgate.netacs.org

Interactive Data Table: Kinetic Parameters of Betanidin Oxidation

EnzymeSubstrateKm (mM)
TyrosinaseBetanidin0.66 nih.govacs.org
Peroxidase (Beta vulgaris L. roots)Betanidin0.46 acs.org

Oxidation by Radical Species (e.g., ABTS Radicals)

The oxidation of betanidin can be effectively studied using radical species such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical. infona.plicm.edu.plmdpi.com When betanidin is exposed to ABTS radicals, it undergoes oxidation, leading to the formation of quinonoid intermediates. infona.plicm.edu.pl

Research has shown that the oxidation of betanidin by ABTS radicals results in two primary quinonoid intermediates: a dopachrome (B613829) derivative and a quinone methide. infona.plicm.edu.pl These intermediates are unstable and subsequently undergo further reactions. Both of these pathways ultimately lead to the decarboxylative dehydrogenation of betanidin. infona.plicm.edu.pl At a pH of 3, the prominent products identified are 2-decarboxy-2,3-dehydro-betanidin and 2,17-didecarboxy-2,3-dehydro-betanidin. infona.plicm.edu.pl The formation of these products highlights the role of quinonoid intermediates in the oxidative degradation of betanidin. infona.plicm.edu.pl

Further studies have demonstrated that the oxidation of betanidin by ABTS cation radicals can also lead to the formation of sulfhydryl conjugates in the presence of compounds like cysteine. nih.gov This indicates that the quinone intermediates are reactive towards nucleophiles.

Metal Cation-Accelerated Quinone Formation

The degradation and oxidation of betanin, the glucosylated form of betanidin, can be significantly accelerated by the presence of metal cations such as copper (Cu²⁺), iron, tin, and aluminum. researchgate.netembrapa.br This acceleration is also relevant to the formation of this compound, as betanidin is the aglycone of betanin.

One proposed mechanism for Cu²⁺-catalyzed oxidation of betanin suggests that the oxidation can occur in the dihydropyridinic ring, which may bypass the formation of a quinone methide intermediate in the dihydroindolic system. researchgate.netnih.gov Specifically, Cu²⁺-catalyzed oxidation of betanin has been shown to yield neo-derivatives. nih.govresearchgate.net This indicates an alternative pathway for the transformation of the betanidin structure under the influence of metal ions. The complexation of metal ions with the betanin molecule can lead to shifts in the absorption spectra, further suggesting a direct interaction that facilitates oxidation. embrapa.br

Origin of this compound within Betalain Biosynthesis

This compound is not only a product of external oxidative processes but also holds a place within the proposed alternative biosynthetic pathways of betalains. This involves the enzymatic conversion of betaxanthin precursors.

Conversion of Dopaxanthin (B15206869) to Dopaxanthinquinone by Tyrosinase Activity

An alternative route for betanidin biosynthesis involves the action of the enzyme tyrosinase on betaxanthins. nih.govnih.gov Tyrosinase can catalyze the oxidation of dopaxanthin, a type of betaxanthin, to form dopaxanthinquinone. nih.govnih.gov This reaction is a key step that links the yellow betaxanthins to the red-violet betacyanins.

The enzyme exhibits diphenolase activity in this conversion, utilizing molecular oxygen to oxidize the diphenolic moiety of dopaxanthin. nih.gov This enzymatic step is considered a plausible biological mechanism for the formation of the quinone structure that is a direct precursor to betanidin. nih.gov

Spontaneous Cyclization of Dopaxanthinquinone to Betanidin Precursors

Following its formation, dopaxanthinquinone is believed to undergo a spontaneous intramolecular cyclization to form betanidin. nih.govnih.gov This cyclization involves the nucleophilic attack from a nitrogen atom within the molecule onto the quinone ring system. researchgate.net The resulting structure is that of betanidin.

This proposed pathway, where tyrosinase converts dopaxanthin to dopaxanthinquinone which then spontaneously cyclizes, presents a significant branch in the betalain biosynthetic map. nih.gov It suggests that tyrosinase is a critical enzyme responsible for the color shift from yellow (betaxanthins) to violet (betacyanins) in plants. nih.gov The intramolecular cyclization of dopaxanthin-quinone leads to structures similar to leuko-DOPA-chrome, which are intermediates in the formation of betanidin. researchgate.netfseneca.es

Chemical Reactivity and Subsequent Transformations of Betanidin Quinone Species

Decarboxylative Dehydrogenation Processes Initiated by Quinonoid Intermediates

The oxidation of betanidin (B1384155) can proceed through different quinonoid intermediates, namely an o-quinone, a quinone methide, and a dopachrome (B613829) derivative. researchgate.netresearchgate.net These intermediates are key to the subsequent decarboxylative dehydrogenation reactions, which result in the formation of several stable end-products. researchgate.netacs.orgnih.gov The generation of these products often follows distinct reaction routes depending on the specific quinonoid species involved. nih.govacs.orgnih.gov

The formation of 2-decarboxy-2,3-dehydrobetanidin is a prominent outcome of betanidin oxidation, particularly under acidic conditions. nih.govacs.org This process is initiated by the formation of a quinone methide intermediate. researchgate.netnih.gov This intermediate can then tautomerize to an indolic derivative, which facilitates the decarboxylation at the C-2 position. researchgate.net This reaction pathway is a significant route for the transformation of betanidin quinone. researchgate.netinfona.pl

During enzymatic oxidation within a pH range of 4 to 8, 2-decarboxy-2,3-dehydrobetanidin is observed as one of the main oxidation products, alongside the betanidin quinonoid. researchgate.netacs.org However, at a more acidic pH of 3, this and other dehydrogenated and decarboxylated derivatives become the predominant products, indicating the influence of pH on the stability and reaction pathways of the quinonoid intermediates. researchgate.netnih.govacs.org

The table below summarizes the conditions and intermediates involved in the formation of 2-decarboxy-2,3-dehydrobetanidin.

Starting CompoundKey IntermediateReaction ConditionMajor Product
BetanidinQuinone MethideAcidic pH (e.g., pH 3)2-decarboxy-2,3-dehydrobetanidin
BetanidinBetanidin QuinonoidpH 4-82-decarboxy-2,3-dehydrobetanidin

Another significant product arising from the decarboxylative dehydrogenation of this compound is 2,17-bidecarboxy-2,3-dehydrobetanidin. researchgate.netacs.orgnih.gov Its formation, along with 2-decarboxy-2,3-dehydrobetanidin, particularly at pH 3, suggests the existence of at least two different reaction pathways involving distinct quinonoid intermediates: a dopachrome derivative and a quinone methide. researchgate.netnih.govinfona.pl

The presence of these two prominent oxidized products indicates that decarboxylative dehydrogenation can occur at both the C-2 and C-17 positions of the betanidin structure. researchgate.netacs.orgnih.gov This dual reactivity underscores the complex nature of this compound transformations. infona.plicm.edu.pl

The following table outlines the proposed pathways for the formation of the bidecarboxylated derivative.

Starting CompoundKey IntermediatesReaction ConditionMajor Products
BetanidinDopachrome derivative, Quinone methideAcidic pH (e.g., pH 3)2-decarboxy-2,3-dehydrobetanidin, 2,17-bidecarboxy-2,3-dehydrobetanidin

Formation of 2-Decarboxy-2,3-Dehydrobetanidin

Intramolecular Rearrangements of Conjugated Chromophoric Systems

Following the initial oxidation and decarboxylation events, the conjugated chromophoric system of the resulting betanidin derivatives can undergo further intramolecular rearrangements. These rearrangements lead to the formation of new, more stable structures with altered spectral properties.

Subsequent to the initial decarboxylative dehydrogenation, further oxidation and rearrangement of the conjugated system can occur, leading to the formation of 14,15-dehydrogenated derivatives. researchgate.netresearchgate.netacs.org This transformation represents a further step in the degradation pathway of betanidin, resulting in compounds with a modified chromophore. nih.govnih.gov The generation of these derivatives from betanin, a glucoside of betanidin, is considered less likely to be accompanied by 2-decarboxylation, which more commonly occurs with 2,3-dehydrogenation. researchgate.net

The oxidation of betanin, which is closely related to betanidin, proceeds through a quinone methide intermediate that can rearrange to form 2,3-dehydro- (xan-derivatives) or neoderivatives. researchgate.netnih.gov The formation of 2-decarboxy-xanneobetanin from betanin degradation is a notable example, likely proceeding through the unstable quinone methide and the more stable 2-decarboxy-2,3-dehydro-betanin intermediate. mdpi.com The main betanin oxidation mechanism involves the transformation of the quinone methide into a xan-derivative with concurrent 2-decarboxylation. mdpi.com

Formation of 14,15-Dehydrogenated Derivatives

Adduct Formation and Conjugation Reactions

The reactive quinonoid intermediates generated from betanidin oxidation are electrophilic and can react with nucleophilic molecules to form stable adducts. nih.gov This process, known as conjugation, is a significant pathway for the detoxification or further transformation of these reactive species.

Research has shown that short-lived quinones derived from oxidized betanidin can form stable adducts with sulfhydryl-containing compounds like glutathione (B108866), cysteine, and N-acetylcysteine. nih.govresearcher.life These reactions typically occur via a 1,4-Michael addition. nih.gov NMR studies have confirmed that glutathione and N-acetylcysteine react with quinones at the C-4 position of the betanidin ring. rsc.org The formation of these conjugates represents a crucial step in understanding the biological interactions and metabolic fate of betanidin and its derivatives. nih.govresearchgate.net Interestingly, while the dopachrome derivative from gomphrenin oxidation readily forms conjugates, the quinone methide generated during betanin oxidation does not appear to form glutathione adducts, possibly due to steric hindrance. rsc.org

Reaction with Sulfhydryl Scavengers (e.g., Glutathione, Cysteine)

This compound, an electrophilic species generated during the oxidation of betanidin, readily reacts with electron-rich nucleophilic thiol molecules. nih.gov This reaction typically occurs via a 1,4-Michael addition. nih.govresearchgate.net Sulfhydryl-containing compounds, also known as sulfhydryl scavengers, such as the amino acids cysteine and glutathione, can form covalent bonds with this compound. smolecule.comnih.gov

The reaction involves the thiol group (-SH) of the scavenger attacking the electrophilic centers of the quinone. nih.govresearchgate.net This process is a crucial step in understanding the function of betalains (B12646263) in biological systems and their interactions with other molecules. nih.govresearchgate.net The formation of these adducts can be seen as a detoxification pathway, as the reactive quinone is neutralized. acs.orgmdpi.com

Short-lived quinonoids derived from oxidized betanidin have been shown to form stable adducts with glutathione. nih.gov In addition to glutathione and cysteine, other low-weight sulfhydryl scavengers like cysteamine (B1669678) (CSH), N-acetylcysteine (NAC), and dithiothreitol (B142953) (DTT) also form conjugates with oxidized betanidin. nih.govacs.org The efficiency of adduct formation can vary depending on the specific sulfhydryl scavenger used. nih.govresearcher.life For instance, in one study, betanidin-cysteine (Bd-Cys) and betanidin-N-acetylcysteine (Bd-NAC) conjugates were formed with the highest efficiencies, while betanidin-dithiothreitol (Bd-DTT) and betanidin-cysteamine (Bd-CSH) showed lower signal intensity. nih.gov

Identification and Characterization of Glutathionylated and Other Thiol Conjugates

The identification and structural elucidation of the adducts formed between this compound and sulfhydryl scavengers are primarily achieved through advanced analytical techniques, notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Due to the often transient and reactive nature of the quinone intermediates, a common experimental approach involves using trapping agents that form stable adducts, which can then be detected and characterized. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is instrumental in separating and identifying these conjugates. nih.gov High-resolution mass spectrometry, such as LC-IT-TOF (Liquid Chromatography-Ion Trap-Time of Flight), provides accurate mass measurements, allowing for the confirmation of the molecular formulas of the conjugates. nih.gov The fragmentation patterns observed in multistage mass spectrometry (MS/MS) experiments are crucial for confirming the structure of the formed adducts. nih.gov

For example, the formation of conjugates of oxidized betanidin with cysteine (Cys), cysteamine (CSH), N-acetylcysteine (NAC), and dithiothreitol (DTT) has been studied by observing the sulfhydrylation of betanidin/isobetanidin quinonoids. nih.gov The resulting conjugates, including their isoforms, were successfully identified. nih.gov

Below is a table summarizing the LC-MS data for selected betanidin-thiol conjugates.

CompoundAbbreviation[M+H]+ (m/z)Reference
Betanidin-CysteineBd-Cys510 nih.gov
Betanidin-CysteamineBd-CSH464 nih.govresearchgate.net
Betanidin-N-AcetylcysteineBd-NAC552 nih.gov
Betanidin-DithiothreitolBd-DTTNot specified nih.gov
Glutathionylated BetanidinBd-GSHNot specified nih.gov

Site-Specific Conjugation on the Betanidin Ring (e.g., C-4)

NMR spectroscopy has been pivotal in determining the precise location of the covalent bond between the sulfhydryl scavenger and the betanidin molecule. nih.govresearchgate.net Studies have confirmed that glutathione reacts with this compound at the C-4 position of the betanidin ring. nih.gov

This site-specificity was further corroborated by studies on gomphrenin, a closely related betacyanin. nih.govacs.org The most stable N-acetylcysteinylated gomphrenin conjugate was isolated, and its structure was established by NMR analysis, which confirmed the conjugation position at carbon C-4. nih.govresearchgate.netacs.org This finding supports the proposed pathway for the formation of other betanidin-thiol conjugates, suggesting that the C-4 position is a primary site for nucleophilic attack on the quinonoid form of betanidin. nih.govresearchgate.net

The proposed mechanism involves the formation of a dopachromic intermediate during the oxidation of the betacyanin, which then reacts with the thiol-containing compound. nih.govacs.org In contrast, it was noted that the glutathionylated conjugate of betanin quinone methide was not observed, possibly due to steric hindrance at the predicted C-7 conjugation site, which indirectly supports the different reactivity and intermediate formation for betanidin. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Betanidin Quinone and Its Derivatives

Chromatographic Separation Techniques for Quinonoid Products (e.g., LC-DAD-MS/MS)

The primary analytical tool for separating the complex mixture of products arising from betanidin (B1384155) oxidation is High-Performance Liquid Chromatography (HPLC), most powerfully when coupled with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS). This combination, known as LC-DAD-MS/MS, allows for the effective separation and simultaneous preliminary identification of various quinonoid products and their derivatives. nih.govacs.orgresearchgate.net

Reversed-phase (RP) HPLC is the most common separation mode, typically utilizing a C18 column. The mobile phase usually consists of an acidified aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode. The acidic conditions are crucial for achieving good peak shape and resolution for these polar, ionizable compounds. rsc.orgscispace.com

During enzymatic or chemical oxidation of betanidin, chromatographic analysis reveals the formation of several key products. At a pH range of 4-8, two principal oxidation peaks are typically observed: one corresponding to a betanidin quinonoid structure (likely betanidin o-quinone) and another to 2-decarboxy-2,3-dehydrobetanidin. nih.govresearchgate.net The degradation products, such as decarboxylated betacyanins, are generally less polar than the parent compounds, leading to longer retention times on reversed-phase HPLC systems. rsc.org The complexity of the product profile is highly dependent on factors like pH, temperature, and the presence of enzymes, leading to the formation of various mono-, bi-, and even tridecarboxylated derivatives, as well as dehydrogenated forms (neobetacyanins). nih.govscispace.com

Table 1: Chromatographic Systems Used in Betanidin and Betacyanin Degradation Studies
TechniqueColumn TypeCommon Mobile Phase ComponentsDetection MethodKey FindingsReference
RP-HPLCReversed-Phase C18A: Acidified Water (e.g., formic acid, TFA) B: Acetonitrile/MethanolDAD, ESI-MS/MSSeparation of betanidin quinonoid, decarboxylated, and dehydrogenated products. nih.govrsc.orgscispace.com
LC-DAD-MS/MSReversed-Phase C18(2)Perfluorinated carboxylic acids as ion-pairing agents.DAD, MS/MSImproved retention and separation of decarboxy-betacyanins. scispace.com
Semi-preparative HPLCReversed-Phase C18Aqueous formic acid and acetone (B3395972) gradient.UV-Vis (PDA)Isolation and purification of oxidized derivatives for NMR analysis. nih.gov

Spectrophotometric Monitoring of Oxidation Peaks and Spectral Shifts

Spectrophotometric analysis, particularly using a Diode-Array Detector (DAD) integrated into an LC system, is fundamental for monitoring the oxidation of betanidin in real-time. The technique relies on capturing the unique UV-Visible absorption spectra of the parent compound and its degradation products as they elute from the chromatography column. nih.govacs.org

Betanidin, like other betacyanins, exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 536-540 nm, which is responsible for its red-violet color. acs.org The oxidation process leads to significant changes in the chromophore and, consequently, distinct spectral shifts. The formation of betanidin o-quinone is associated with the appearance of new absorption bands, with reported maxima around 400 nm and 550 nm. rsc.org

Further degradation often results in the hydrolytic cleavage of the aldimine bond, leading to the formation of colorless compounds like cyclo-DOPA derivatives and the bright yellow betalamic acid. researchgate.netnih.gov This transformation is marked by the disappearance of the absorbance peak around 530 nm and the emergence of a new peak in the 390-420 nm range, indicating a hypsochromic (blue) shift and a change in color from red-violet to yellow or light brown. researchgate.netresearchgate.net Dehydrogenated derivatives, such as neobetanins, also contribute to a yellowing effect. nih.gov

Table 2: Key Spectral Data for Betanidin and its Oxidation/Degradation Products
CompoundTypical λmax (nm)Associated ColorReference
Betanidin~536 nmRed-Violet acs.org
Betanidin o-quinone~400 nm and ~550 nm- rsc.org
Betalamic Acid~390-410 nmBright Yellow researchgate.net
2-decarboxy-xanneobetanin422 nmYellowish researchgate.net

Mass Spectrometry for Structural Identification of Oxidized Products

Mass spectrometry (MS), especially when coupled with liquid chromatography and operated in tandem mode (MS/MS), is an indispensable tool for the structural identification of betanidin's oxidized products. acs.orgrsc.org Electrospray Ionization (ESI) in the positive ion mode is the most frequently used technique for analyzing these compounds. acs.org

In a typical analysis, the mass spectrometer detects the protonated molecular ion [M+H]+, providing the molecular weight of the compound. For instance, betanin (the glucosylated form of betanidin) shows a molecular ion at an m/z of 551, while its aglycone, betanidin, appears at m/z 389. acs.org

The power of tandem MS lies in its ability to fragment these parent ions and analyze the resulting daughter ions, providing structural clues. Common fragmentation patterns for betacyanin derivatives include:

Decarboxylation: A loss of 44 Da (CO2). The detection of mono-, bi-, and tridecarboxylated products is common during thermal degradation. scispace.com

Dehydrogenation: A loss of 2 Da (2H), indicating the formation of an additional double bond, as seen in neo-derivatives. researchgate.netscispace.com

Loss of Glycosyl Units: For glucosylated betacyanins like betanin, a characteristic loss of 162 Da (glucose) is observed, yielding the betanidin fragment (m/z 389). acs.org

Through these fragmentation pathways, researchers can identify a range of oxidized products, including betanidin quinonoids, 2-decarboxy-2,3-dehydrobetanidin, and various other dehydrogenated and decarboxylated derivatives, confirming the reaction pathways involved in betanidin degradation. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Quinonoid Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of novel chemical compounds. However, its application to betanidin quinone is challenging due to the intermediate's high reactivity and short lifespan. nih.govnih.gov Direct NMR analysis of the quinone is generally not feasible. Instead, its structure is inferred and confirmed through the comprehensive NMR analysis of its more stable downstream products and trapped conjugates. nih.govacs.org

Studies have successfully used 1D (1H, 13C) and 2D (e.g., COSY, HMBC) NMR techniques to elucidate the structures of various stable oxidation and degradation products of betanidin and related betacyanins. nih.govmdpi.com For example, the complete structures of 15-decarboxy-betanin and 2,15-bidecarboxy-betanin have been confirmed by NMR. acs.orgmdpi.com

A key strategy involves trapping the transient quinonoid intermediates with nucleophilic reagents, such as sulfhydryl-containing compounds (e.g., N-acetylcysteine). The resulting stable conjugate can be isolated and its structure determined by NMR. In such studies, NMR analysis has unequivocally confirmed that conjugation occurs at the C-4 position of the betanidin core, providing strong evidence for the formation of a dopachrome-like quinonoid intermediate during oxidation. nih.govacs.org These analyses are often complicated by the lability of the pigments, requiring careful selection of deuterated solvents (e.g., D2O or acidified CD3OD) to ensure sample integrity during data acquisition. researchgate.netmdpi.com

Theoretical and Computational Chemistry Approaches to Betanidin Quinone Reactivity

Density Functional Theory (DFT) Studies of Oxidation Mechanisms

Density Functional Theory (DFT) has become a central computational method for studying the reactivity of complex organic molecules like betanidin (B1384155). It is employed to model the electronic structure and predict the thermodynamic and kinetic parameters of reaction pathways, offering a molecular-level understanding of how betanidin undergoes oxidation to form various quinonoid species. researchgate.netrsc.org By calculating properties such as bond dissociation enthalpies, ionization potentials, and proton affinities, DFT can elucidate the most probable oxidation mechanisms. mdpi.com

The oxidation of betanidin's catechol moiety fundamentally involves the removal of electrons and protons. DFT studies have been crucial in dissecting the sequence and nature of these transfers, which can occur through several mechanisms. core.ac.uk

Sequential Proton Loss Electron Transfer (SPLET): In this two-step pathway, the antioxidant first deprotonates, and the resulting anion then transfers an electron. DFT calculations analyzing descriptors like proton affinity (PA) and electron transfer enthalpy (ETE) suggest that the SPLET mechanism is a highly favorable pathway for betanidin in various media. mdpi.com

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the initial transfer of an electron from the antioxidant to form a radical cation, followed by the loss of a proton. mdpi.com

Hydrogen Atom Transfer (HAT): This is a one-step process where a hydrogen atom (a proton and an electron simultaneously) is transferred. It is evaluated computationally via the bond dissociation enthalpy (BDE). mdpi.com

Proton-Coupled Electron Transfer (PCET): This term encompasses all processes involving the concerted or sequential transfer of protons and electrons. core.ac.uk Computational studies have described the main electrochemical oxidation path of betanidin as initiating with a concerted electron-proton transfer. rsc.orgresearchgate.net

DFT calculations indicate that for betanidin, the SPLET mechanism is often the most favorable from a thermodynamic standpoint, highlighting the critical role of the molecule's deprotonation state in its antioxidant activity. mdpi.com

The oxidation of betanidin does not lead to a single product but can generate several different quinonoid intermediates, depending on factors like pH. acs.orgresearchgate.net These intermediates are often short-lived and difficult to isolate and characterize experimentally. DFT calculations are instrumental in predicting the structures, stability, and spectral properties of these transient species. The primary quinonoid intermediates identified through experimental and theoretical studies include:

Betanidin o-quinone: Formed by the two-electron, two-proton oxidation of the catechol group. It is considered a primary intermediate, especially in enzymatic and electrochemical oxidation. acs.orgresearchgate.net

Quinone methide: This tautomeric form is another key intermediate, particularly implicated in pathways leading to decarboxylated products. acs.orgresearchgate.netacs.org Its formation is a crucial step in the oxidation of both betanidin and its glycoside, betanin. nih.gov

Dopachrome (B613829) derivative: This intermediate is proposed to form via an intramolecular cyclization reaction and is involved in specific reaction routes that lead to decarboxylative dehydrogenation. acs.orgresearchgate.netacs.org

The relative stability of these intermediates and the pathways leading to them are highly pH-dependent, a factor that can be effectively modeled using DFT. acs.org

Analysis of Electron-Proton Transfer Pathways

Electrochemical Simulations and Correlation with Experimental Voltammetry

A powerful strategy for validating theoretical mechanistic proposals is the combination of DFT calculations with the digital simulation of electrochemical experiments, such as cyclic voltammetry (CV). researchgate.netrsc.org This multidisciplinary approach bridges the gap between theoretical predictions and experimental observations. nih.gov

The process typically involves:

Proposing a Mechanism: Based on DFT calculations of thermodynamic parameters like oxidation potentials (E°ox) and pKa values, a detailed, step-by-step oxidation mechanism is proposed. researchgate.netresearchgate.net

Simulating Cyclic Voltammetry: The proposed kinetic and thermodynamic parameters are used as input for specialized software that digitally simulates the expected CV response. researchgate.netresearchgate.net

Comparison and Refinement: The simulated voltammogram is then rigorously compared to an experimentally measured CV of betanidin under identical conditions. researchgate.net A strong correlation validates the proposed mechanism. Discrepancies can guide the refinement of the theoretical model, for instance, by considering additional reaction steps like the dimerization of oxidation products, which was found necessary to fully explain the experimental voltammetric response of betanidin. researchgate.netrsc.org

This combined approach was successfully used to unravel the complete oxidation mechanism of betanidin in an aqueous medium, confirming that the initial oxidation involves a coupled electron-proton transfer, followed by subsequent irreversible electron-transfer steps. researchgate.netnih.gov

pKa Prediction and its Influence on Quinone Formation Pathways

The oxidation mechanism of betanidin is profoundly influenced by pH. researchgate.netnih.gov The specific protonation state of the molecule's multiple acidic groups (three carboxylic acids and the catechol hydroxyls) dictates its reactivity. researchgate.netacs.org While experimental pKa values for betanidin are not available, they can be predicted with reasonable accuracy using DFT methods. researchgate.netacs.org

Computational studies have employed various hybrid density functionals (such as B3LYP, PBE0, and M06-2X) and basis sets, combined with an implicit solvation model like the Solvation Model based on Density (SMD), to calculate the pKa values for all of betanidin's protic groups. researchgate.netacs.org The accuracy of these predictions can be further enhanced by including a small number of explicit water molecules in the calculation to model the immediate solvation shell. rsc.orgresearchgate.net

Knowing the pKa values allows for the construction of a species distribution diagram, showing which ionic form of betanidin predominates at any given pH. This is critical because the deprotonation sequence determines the starting point for oxidation, thereby influencing which quinone formation pathway is favored. researchgate.netnih.gov For example, the presence of two prominent oxidation products at pH 3, compared to a merged response at higher pH, points to different reaction routes involving different quinonoid intermediates, a behavior that can be rationalized by knowing the pKa values. acs.orgresearchgate.net

Table 1: Theoretically Predicted pKa Values for Betanidin Carboxylic Groups using DFT (B3LYP functional) and various basis sets. The values are compared to reference calculations.
Basis SetpKa (C2-COOH)pKa (C15-COOH)pKa (C17-COOH)
6-31+G(d,p)1.583.863.32
6-31++G(d,p)1.613.883.34
6-311+G(d,p)1.833.943.45
6-311++G(d,p)1.853.953.46

Data sourced from a study using DFT calculations with the SMD solvation model. acs.org

Conformational Analysis of Betanidin Related to Quinone Formation

The reactivity of a molecule is not only dependent on its elemental composition but also on its three-dimensional shape or conformation. For a flexible molecule like betanidin, multiple conformations are possible, but typically only one or a few low-energy conformers are significantly populated at room temperature. Computational studies of betanidin's reactivity, therefore, begin with a conformational analysis to identify the most stable structure. nih.govacs.org

This analysis involves calculating the energies of different possible spatial arrangements of the molecule's atoms. nih.govacs.org For the fully protonated form of betanidin, the most stable conformer is characterized by the presence of several intramolecular hydrogen bonds. These include a hydrogen bond between the two hydroxyl groups at C5 and C6 of the catechol ring, and two others between the oxygen atoms of the carboxylic groups at C15 and C17 and the hydrogen bonded to the nitrogen at N16. nih.govacs.org This lowest-energy conformation serves as the starting point for subsequent, more complex calculations, such as the determination of pKa values and the modeling of oxidation reaction pathways. nih.govacs.org The specific geometry of the most stable conformer influences the accessibility of different reactive sites and the energetic barriers to oxidation, thus playing a foundational role in determining the ultimate quinone formation pathway.

Environmental and Systemic Factors Governing Betanidin Quinone Chemistry

pH Dependence of Betanidin (B1384155) Oxidation and Quinone Stability

The pH of the surrounding medium is a critical determinant in the oxidation of betanidin and the stability of its quinone derivatives. nih.govacs.org The oxidation mechanism of betanidin is highly sensitive to pH, leading to different oxidation products across the pH scale. nih.govnih.govacs.org

In acidic conditions, specifically at pH 3, the enzymatic oxidation of betanidin primarily yields dehydrogenated and decarboxylated derivatives. acs.orgresearchgate.netresearchgate.net At this pH, two prominent oxidation products are 2-decarboxy-2,3-dehydrobetanidin and 2,17-bidecarboxy-2,3-dehydrobetanidin. nih.govresearchgate.netacs.org Their formation suggests two possible reaction pathways involving two distinct quinonoid intermediates: a dopachrome (B613829) derivative and a quinone methide. nih.govresearchgate.netacs.org Both of these pathways ultimately result in the decarboxylative dehydrogenation of betanidin. nih.govacs.org

In the pH range of 4 to 8, the oxidation landscape of betanidin shifts. Within this range, two primary oxidation peaks are observed: one corresponding to a betanidin quinonoid (postulated to be betanidin o-quinone) and another to 2-decarboxy-2,3-dehydrobetanidin. acs.orgresearchgate.netresearchgate.net Voltammetric studies show two main oxidation peaks for betanidin between pH 3 and 5, which merge at higher pH values, indicating a shift in the oxidation mechanism. nih.govacs.org The antioxidant activity of betanin, a glycosylated form of betanidin, is also pH-dependent, showing very high activity above pH 4. mdpi.com

The stability of betanidin itself is also markedly influenced by pH. It is generally stable in aqueous solutions within a pH range of 3.0 to 6.0. researchgate.net However, at pH values above 6.0, betanidin undergoes rapid degradation, with the rate of degradation increasing as the pH becomes more alkaline. researchgate.netnih.govacs.org In contrast, some studies suggest the optimal pH range for betanin stability is between 5 and 6. embrapa.br Factors such as temperature can shift the optimal pH for stability. researchgate.net For instance, high temperatures can move the pH optimum for betacyanin stability towards 6. researchgate.net

The rate of decarboxylation, a key reaction in the transformation of betanidin and its derivatives, also exhibits pH dependence, with the rate increasing as acidity increases. researchgate.net Specifically, 2-decarboxylation occurs to a large extent in more acidic environments (pH 3–4). nih.gov

Table 1: Effect of pH on Betanidin Oxidation Products

pH RangePredominant Oxidation ProductsProposed Intermediates
3Dehydrogenated and decarboxylated derivatives (e.g., 2-decarboxy-2,3-dehydrobetanidin, 2,17-bidecarboxy-2,3-dehydrobetanidin) nih.govacs.orgresearchgate.netresearchgate.netacs.orgDopachrome derivative, Quinone methide nih.govresearchgate.netacs.org
4-8Betanidin quinonoid (possibly betanidin o-quinone), 2-decarboxy-2,3-dehydrobetanidin acs.orgresearchgate.netresearchgate.netNot specified

Solvent Effects on Decarboxylation Mechanisms and Quinone Evolution

The solvent environment plays a significant role in the chemical pathways of betanidin degradation, particularly concerning decarboxylation reactions and the subsequent evolution of quinone intermediates. Studies have indicated that the nature of the solvent can lead to different decarboxylation mechanisms. embrapa.br

The identification of different monodecarboxylation products in ethanolic versus aqueous solutions of betacyanins points to solvent-dependent reaction pathways. embrapa.br For instance, a rapid degradation of betacyanins leading to single and double decarboxylation has been observed in ethanolic solutions. embrapa.br The presence of organic solvents like methanol, ethanol, and acetonitrile (B52724) can also substantially affect the decomposition of betanidin and betanin in acidic media, especially when induced by metal cations. mdpi.com This highlights that the solvent not only influences the intrinsic stability of the molecule but also its interactions with other chemical species, thereby altering the course of its transformation. The formation of quinone methide is a proposed step in the autoxidation of betanin, which can be initiated by heating and leads to decarboxylation. nih.gov

Table 2: Summary of Factors Affecting Betanidin Quinone Chemistry

FactorEffect
pH Dictates the oxidation products of betanidin. nih.govnih.govacs.org Acidic pH (e.g., 3) favors decarboxylated and dehydrogenated products, while pH 4-8 yields quinonoids and other derivatives. acs.orgresearchgate.netresearchgate.net Betanidin stability is optimal between pH 3.0 and 6.0. researchgate.net
Ionic Strength High ionic strength decreases the stability of betanidin. researchgate.netnih.govacs.org
Solvent Influences decarboxylation mechanisms. embrapa.br Different products are formed in aqueous versus ethanolic solutions. embrapa.br Organic solvents can affect decomposition in the presence of metal cations. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary experimental methods to identify and quantify Betanidin quinone in enzymatic oxidation studies?

  • Methodological Answer : this compound and its derivatives are typically identified using LC-DAD-MS/MS coupled with spectrophotometric detection. This allows separation of oxidation products (e.g., 2-decarboxy-2,3-dehydrobetanidin) and structural characterization via fragmentation patterns. Enzymatic oxidation experiments should include pH-controlled conditions (pH 3–8) to account for product stability variations. For quantification, calibration curves using purified standards are essential, though challenges arise due to the lack of commercial standards for some derivatives .

Q. How does pH influence the oxidative pathways and stability of this compound?

  • Methodological Answer : pH critically determines reaction intermediates. At pH 3 , enzymatic oxidation predominantly yields dehydrogenated and decarboxylated derivatives (e.g., 2,17-bidecarboxy-2,3-dehydrobetanidin) via quinone methide intermediates. At pH 4–8 , betanidin o-quinone and dopachrome derivatives form. Stability studies require buffered solutions and real-time monitoring via cyclic voltammetry to track redox behavior. Researchers must validate pH-dependent pathways using LC-MS and adjust experimental designs to target specific intermediates .

Advanced Research Questions

Q. What advanced computational techniques elucidate the oxidation mechanism of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p)/SMD level predicts pKa values, oxidation potentials, and decarboxylation pathways. Computational models are validated against experimental cyclic voltammetry data to simulate redox behavior. For example, dimerization of oxidation products can be modeled to explain voltammetric peaks. Integrating DFT with experimental kinetics (e.g., Michaelis-Menten parameters) refines proposed mechanisms .

Q. How can researchers address contradictions in oxidation product profiles reported across studies?

  • Methodological Answer : Discrepancies (e.g., varying products under similar pH conditions) may arise from differences in enzyme sources (e.g., peroxidase isoforms) or oxidation triggers. To resolve these:

  • Replicate studies using standardized enzyme preparations (e.g., Beta vulgaris peroxidase).
  • Compare LC-MS profiles across multiple pH and temperature conditions.
  • Use isotopic labeling to trace decarboxylation pathways.
    Cross-referencing with computational models (DFT) helps validate proposed intermediates .

Q. What enzymatic assays are suitable for studying this compound’s interaction with peroxidases?

  • Methodological Answer : Enzyme kinetics assays with purified peroxidases (e.g., Beta vulgaris root peroxidase) measure substrate specificity and catalytic efficiency. Key steps:

  • Monitor betanidin oxidation spectrophotometrically at λ = 536 nm.
  • Calculate apparent KMK_M (e.g., 0.46 mM for betanidin) and VmaxV_{max} using Lineweaver-Burk plots.
  • Inhibitor studies (e.g., azide or cyanide) confirm peroxidase involvement. Radiolabeled substrates can track radical intermediate formation .

Q. How to design experiments to study this compound’s antioxidant activity electrochemically?

  • Methodological Answer : Cyclic voltammetry in aqueous media (pH 3–8) measures oxidation potentials and electron-transfer mechanisms. Key considerations:

  • Use a three-electrode system with a glassy carbon working electrode.
  • Compare voltammograms of betanidin with synthetic quinones (e.g., QMe-COOH) to assess redox competitiveness.
  • Correlate electrochemical data with LC-MS profiles to link redox activity to specific degradation products .

Interdisciplinary and Validation Questions

Q. How to correlate in vitro findings of this compound with in vivo biological effects?

  • Methodological Answer : Use animal models (e.g., BALB/c mice) to assess bioactivity. For hypoglycemic effects:

  • Administer betanidin orally and measure fasting blood glucose levels.
  • Pair with transcriptomic analysis (e.g., qPCR for quinone reductase expression) to identify molecular targets.
  • Validate mechanisms using knockout models or enzyme inhibitors. Note: Dose-response studies are critical, as betanidin’s effects may vary with bioavailability .

Q. What are the challenges in synthesizing this compound derivatives for structure-activity studies?

  • Methodological Answer : Challenges include:

  • Instability of intermediates : Use anaerobic conditions and low temperatures during synthesis.
  • Lack of commercial standards : Purify derivatives via preparative HPLC and characterize using NMR/HRMS.
  • Enzymatic specificity : Overexpress key enzymes (e.g., YlARO4K221L/YlARO7G139S) in microbial systems to enhance betanidin yield, avoiding side products like anthranilate-betaxanthin .

Data Presentation and Reproducibility

Q. How should researchers document this compound studies to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines :

  • Provide detailed experimental sections, including enzyme sources, buffer compositions, and instrument parameters.
  • Include raw voltammetry data and LC-MS chromatograms in supplementary materials.
  • For computational studies, publish Cartesian coordinates of optimized DFT structures.
  • Disclose limitations (e.g., lack of authentic standards) to contextualize data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.